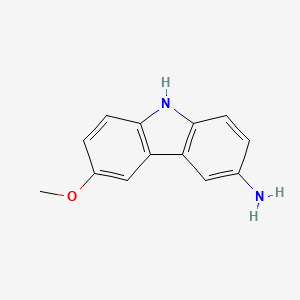

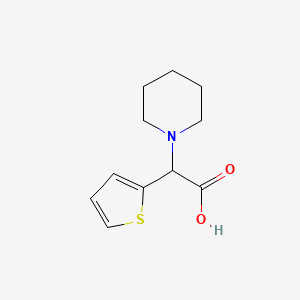

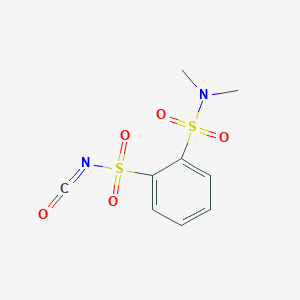

![molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one](/img/structure/B8562662.png)

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

Übersicht

Beschreibung

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is a novel compound known for its potent inhibition of the serotonin transporter (SERT) and partial agonistic activity at the 5-HT1A receptor. This compound has shown promising antidepressant effects with minimal undesirable side effects, making it a potential candidate for treating major depressive disorder .

Vorbereitungsmethoden

The synthesis of benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Sumitomo Dainippon Pharma Co., Ltd., the developers of DSP-1053 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving serotonin transporter inhibitors and 5-HT1A receptor agonists.

Biology: Employed in research to understand the role of serotonin in various biological processes and its impact on mood disorders.

Medicine: Investigated for its potential use in treating major depressive disorder and other mood-related conditions due to its fast antidepressant effects and minimal side effects

Wirkmechanismus

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one exerts its effects by inhibiting the serotonin transporter (SERT) and partially agonizing the 5-HT1A receptor. This dual action increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter with a dissociation constant (K_i) of 1.02 nM and exhibits partial agonistic activity at the 5-HT1A receptor with a K_i of 5.05 nM . This mechanism is believed to contribute to its fast antidepressant effects and minimal side effects .

Vergleich Mit ähnlichen Verbindungen

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the 5-HT1A receptor. Similar compounds include:

Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with no partial agonistic activity at the 5-HT1A receptor.

Fluoxetine: Another SSRI with a different mechanism of action and side effect profile.

Sertraline: An SSRI with a distinct pharmacological profile and therapeutic effects.

The uniqueness of this compound lies in its dual action, which provides fast antidepressant effects with minimal side effects, making it a promising candidate for further research and development .

Eigenschaften

Molekularformel |

C32H38BrNO7S |

|---|---|

Molekulargewicht |

660.6 g/mol |

IUPAC-Name |

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H32BrNO4.C6H6O3S/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25;7-10(8,9)6-4-2-1-3-5-6/h2-5,17-18,20H,6-16H2,1H3;1-5H,(H,7,8,9) |

InChI-Schlüssel |

UVZRSKPRJFFXHO-UHFFFAOYSA-N |

Kanonische SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br.C1=CC=C(C=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-pyrimidinyl)oxy]-1-propanol](/img/structure/B8562584.png)

![N-[4-(Hydroxymethyl)phenethyl]acetamide](/img/structure/B8562621.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B8562631.png)

![6-Chloro-4-(2-propoxy)-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8562671.png)